molecular formula C54H70O2P2 B12907829 (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)

(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)

Cat. No.: B12907829
M. Wt: 813.1 g/mol
InChI Key: JRURRVZSMODODJ-UHFFFAOYSA-N
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Description

(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique structure, which includes a dioxecine ring system and dicyclohexylphosphine groups, making it a valuable tool in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) typically involves the following steps:

    Formation of the Dioxecine Ring: The dioxecine ring is synthesized through a series of cyclization reactions involving diphenyl precursors.

    Attachment of Phosphine Groups: The dicyclohexylphosphine groups are introduced via a nucleophilic substitution reaction, where the dioxecine ring acts as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the dicyclohexylphosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Phosphines: Formed during substitution reactions.

Scientific Research Applications

(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential in biochemical studies involving enzyme catalysis.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) involves its role as a ligand in catalytic processes. The dioxecine ring and phosphine groups coordinate with metal centers, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (14aR)-1,14-Bis(diphenylphosphino)-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine: Another chiral phosphine ligand with a similar dioxecine ring structure.

    (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(diphenylphosphine): A variant with diphenylphosphine groups instead of dicyclohexylphosphine.

Uniqueness

The uniqueness of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) lies in its combination of the dioxecine ring and dicyclohexylphosphine groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

Properties

Molecular Formula

C54H70O2P2

Molecular Weight

813.1 g/mol

IUPAC Name

dicyclohexyl-[[18-(dicyclohexylphosphanylmethyl)-4,17-diphenyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]methyl]phosphane

InChI

InChI=1S/C54H70O2P2/c1-7-21-41(22-8-1)47-33-35-51-53(49(47)39-57(43-25-11-3-12-26-43)44-27-13-4-14-28-44)54-50(40-58(45-29-15-5-16-30-45)46-31-17-6-18-32-46)48(42-23-9-2-10-24-42)34-36-52(54)56-38-20-19-37-55-51/h1-2,7-10,21-24,33-36,43-46H,3-6,11-20,25-32,37-40H2

InChI Key

JRURRVZSMODODJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(CC2=C(C=CC3=C2C4=C(C=CC(=C4CP(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7)OCCCCO3)C8=CC=CC=C8)C9CCCCC9

Origin of Product

United States

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